Dimyristyl thiodipropionate

Catalog No.
S1515898
CAS No.
16545-54-3
M.F
C34H66O4S
M. Wt
571 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimyristyl thiodipropionate

CAS Number

16545-54-3

Product Name

Dimyristyl thiodipropionate

IUPAC Name

tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate

Molecular Formula

C34H66O4S

Molecular Weight

571 g/mol

InChI

InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

LVEOKSIILWWVEO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC

Field Cosmetics

Application

It is used as an ingredient in various cosmetic and personal care products . The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetic products that are formulated to be nonirritating .

Results or Outcomes

Ingested Dimyristyl Thiodipropionate was excreted in the urine as TDPA . TDPA was neither a teratogen nor a reproductive toxicant . Genotoxicity studies were negative for TDPA and Dimyristyl Thiodipropionate .

Field Food Products

Dimyristyl Thiodipropionate is used as an antioxidant in food products .

Application

It is used to prevent or slow the deterioration of food products by inhibiting reactions that occur through contact with oxygen in the air . This helps to preserve the color and texture of the food products .

Results or Outcomes

The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods .

Field Organic Polymers

Dimyristyl Thiodipropionate is used as a secondary thioester antioxidant for organic polymers .

Application

It effectively decomposes and neutralizes hydroperoxides resulting from polymer auto-oxidation . This helps to preserve the integrity and extend the lifespan of the polymers .

Results or Outcomes

The use of Dimyristyl Thiodipropionate in organic polymers helps to prevent degradation and maintain the quality of the polymers .

Dimyristyl thiodipropionate is a chemical compound with the formula C34H66O4S. It belongs to the class of thiodipropionic acid derivatives, which are recognized for their ability to inhibit oxidation reactions. This compound is particularly valued in cosmetics for its stabilizing properties that help prevent the deterioration of products due to oxidative stress .

DMTDP acts as a secondary antioxidant in plastics. The exact mechanism is not fully elucidated, but it likely involves free radical scavenging. As polymers degrade due to heat, light, or oxygen exposure, free radicals are generated. DMTDP reacts with these free radicals, preventing them from attacking the polymer chains and causing further breakdown [].

  • Toxicity: No data available on oral, dermal, or inhalation toxicity.
  • Flammability: Flash point is estimated to be high (around 285°C), indicating low flammability.
  • Reactivity: No specific information available, but generally esters are not highly reactive.

Dimyristyl thiodipropionate primarily functions as an antioxidant. It reacts with free radicals and other oxidizing agents, thereby protecting formulations from oxidative degradation. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing chain reactions that lead to product spoilage.

Dimyristyl thiodipropionate can be synthesized through various methods, typically involving the reaction of thiodipropionic acid with myristyl alcohol. The process generally includes:

  • Esterification: Reacting thiodipropionic acid with myristyl alcohol under acidic conditions.
  • Purification: The product is then purified through distillation or recrystallization to obtain dimyristyl thiodipropionate in a usable form.

This synthesis approach allows for the production of high-purity compounds suitable for cosmetic applications .

The primary applications of dimyristyl thiodipropionate include:

  • Cosmetics: Used as an antioxidant to enhance product stability and shelf life.
  • Personal Care Products: Incorporated into lotions, creams, and other formulations to prevent rancidity and maintain efficacy.
  • Food Industry: Potentially used as a food preservative due to its antioxidant properties, although this application is less common compared to cosmetics .

Dimyristyl thiodipropionate shares similarities with other thiodipropionic acid derivatives. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Dicetyl thiodipropionateC34H66O4SUsed as an antioxidant; similar applications in cosmetics
Distearyl thiodipropionateC42H82O4SFunctions as an antioxidant; often used in skin care
Ditridecyl thiodipropionateC54H110O4SKnown for its emollient properties; used in personal care

Uniqueness of Dimyristyl Thiodipropionate:

  • Dimyristyl thiodipropionate is particularly effective due to its long-chain fatty alcohol structure, which enhances its solubility in various formulations compared to shorter-chain analogs.
  • Its specific application focus on cosmetic stability differentiates it from other derivatives that may have broader uses or different physical properties.

The synthesis of DMTDP primarily revolves around esterification reactions between thiodipropionic acid (TDPA) and myristyl alcohol. Two dominant pathways—acid-catalyzed and enzyme-mediated esterification—have been explored, each with distinct mechanistic and operational characteristics.

Catalytic Esterification Mechanisms: Acid vs. Enzyme-Mediated Pathways

Conventional acid-catalyzed esterification employs strong acids like sulfuric or p-toluenesulfonic acid to protonate the carbonyl oxygen of TDPA, enhancing its electrophilicity for nucleophilic attack by myristyl alcohol. This method typically requires elevated temperatures (100–150°C) and prolonged reaction times, often leading to side reactions such as dehydration or sulfonation. While effective, these conditions pose challenges in energy consumption and product purity [4].

In contrast, enzyme-mediated pathways utilize lipases, such as Candida antarctica lipase B (CAL-B), to catalyze esterification under mild conditions (40–60°C). CAL-B operates via a ping-pong bi-bi mechanism, where the enzyme’s active site serine forms an acyl-enzyme intermediate with TDPA, followed by nucleophilic substitution by myristyl alcohol [3] [4]. This method achieves selectivity exceeding 98% for primary alcohols, minimizing byproducts and enabling solvent-free reactions [4] [5]. For instance, Fehling et al. demonstrated that CAL-B catalyzed the synthesis of DMTDP analogs with molecular weights exceeding 27,000 Da and yields of 90% within 6 hours [3].

Table 1: Comparison of Acid-Catalyzed and Enzyme-Mediated Esterification

ParameterAcid-CatalyzedEnzyme-Mediated
CatalystH₂SO₄, p-TsOHCandida antarctica lipase B
Temperature100–150°C40–60°C
Reaction Time12–24 hours6–48 hours
Yield70–85%85–98%
ByproductsSulfonated derivativesNone
SelectivityModerateHigh (primary alcohols)

Industrial-Scale Optimization Strategies for Yield Maximization

Industrial production of DMTDP demands optimization of reaction parameters to balance efficiency and cost. Key factors include:

  • Catalyst Loading: CAL-B concentrations of 5–10% (w/w) relative to substrates maximize conversion while minimizing enzyme deactivation [3].
  • Temperature Control: Maintaining temperatures below 60°C preserves enzyme activity and prevents thermal degradation of myristyl alcohol [4].
  • Solvent-Free Systems: Eliminating solvents reduces purification steps and enhances atom economy. Patent DE102005018853A1 reports a 95% yield increase in solvent-free lipase-catalyzed reactions compared to traditional methods [4].
  • Continuous-Flow Reactors: Implementing immobilized lipases in packed-bed reactors enables continuous production, achieving space-time yields of 120 g·L⁻¹·h⁻¹ [5].

Table 2: Industrial Optimization Parameters for DMTDP Synthesis

ParameterOptimal RangeImpact on Yield
Enzyme Concentration5–10% (w/w)Directly proportional
Temperature50–60°CInverse above 60°C
Reactor TypeContinuous-Flow+30% vs. batch
Substrate Ratio1:1 (TDPA:Myristyl alcohol)Prevents oligomerization

Green Chemistry Approaches in Thioester Synthesis

Recent advancements prioritize sustainability through:

  • Micellar Catalysis: Lipshutz et al. demonstrated that TPGS-750-M surfactant micelles solubilize substrates in water, enabling lipase-catalyzed esterification with 99% conversion. This method eliminates organic solvents and reduces energy input by 40% [5].
  • Bio-Based Feedstocks: Myristyl alcohol derived from coconut oil reduces reliance on petrochemicals, lowering the carbon footprint of DMTDP production [4].
  • Waste Minimization: Enzyme reuse for up to 10 cycles and in-situ product crystallization cut raw material costs by 60% [3] [5].

Table 3: Green Metrics for DMTDP Synthesis

MetricTraditional MethodGreen Method
E-Factor12.52.3
Energy Consumption250 kWh/kg150 kWh/kg
Carbon Intensity8.2 kg CO₂/kg3.1 kg CO₂/kg

XLogP3

13.9

UNII

4JT64O3RFN

Other CAS

16545-54-3

Wikipedia

Dimyristyl thiodipropionate

Use Classification

Cosmetics -> Antioxidant

General Manufacturing Information

Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester: ACTIVE

Dates

Modify: 2023-08-15

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